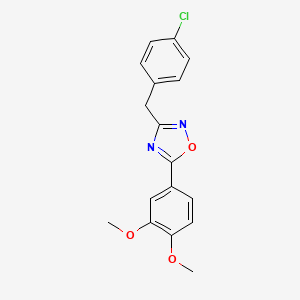

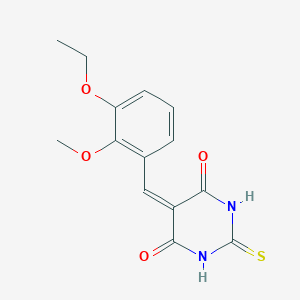

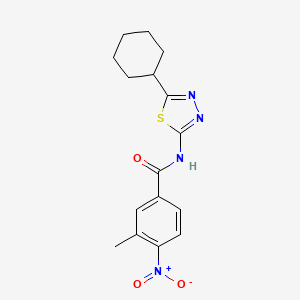

3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves reactions that introduce the sulfonamide group into the molecule. Specific methods for synthesizing 3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide are not detailed in the available literature. However, analogous compounds, such as N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, are typically synthesized through reactions involving chlorosulfonation, nitration, and subsequent modifications to introduce the desired functional groups (Rodrigues et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives plays a crucial role in their chemical behavior and interactions. Crystallographic studies of similar compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, have shown that these molecules can form supramolecular architectures through intermolecular interactions, including C—H⋯π and C—H⋯O hydrogen bonds (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, depending on their structural features. The presence of electron-donating and electron-withdrawing groups within the molecule, such as the methoxy and chloro groups, respectively, can influence its reactivity. For instance, N-chloro-N-methoxybenzenesulfonamide serves as a chlorinating reagent, highlighting the reactivity of sulfonamide derivatives in halogenation reactions (Pu et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The formation of hydrogen bonds and other intermolecular interactions can affect these properties, as seen in the crystal structures of related compounds. These interactions can lead to the formation of two-dimensional or three-dimensional supramolecular architectures, which can be analyzed through crystallographic studies (Rodrigues et al., 2015).

作用機序

Target of Action

It’s known that sulfonamides generally target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, in general, are structural analogs of para-aminobenzoic acid (PABA) and inhibit the synthesis of dihydrofolic acid by competing with PABA for the active site of the enzyme dihydropteroate synthase .

Biochemical Pathways

The compound likely affects the folic acid synthesis pathway, given its sulfonamide group . By inhibiting dihydropteroate synthase, it prevents the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis .

Pharmacokinetics

Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of folic acid synthesis by this compound would lead to a decrease in bacterial DNA synthesis, thereby inhibiting bacterial growth .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of the compound .

特性

IUPAC Name |

3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO3S/c1-19-13-7-6-9(8-10(13)14)20(17,18)16-12-5-3-2-4-11(12)15/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJLVTSOFRERFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-fluorophenyl)-4-methoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5881607.png)

![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)

![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)

![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)

![N-(3-chloro-2-methylphenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5881673.png)